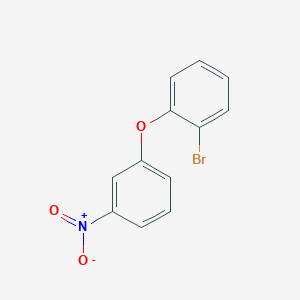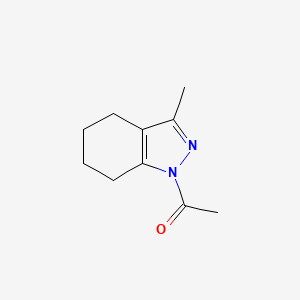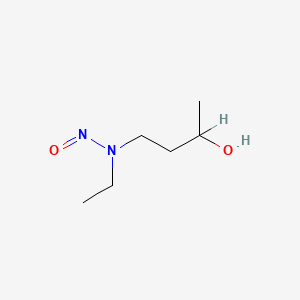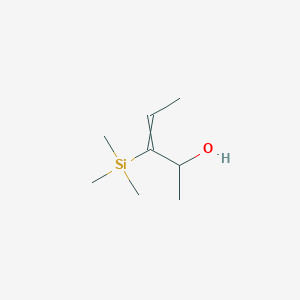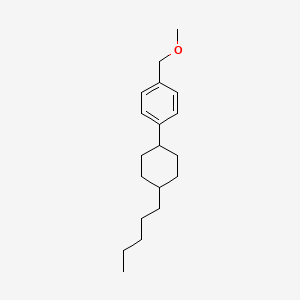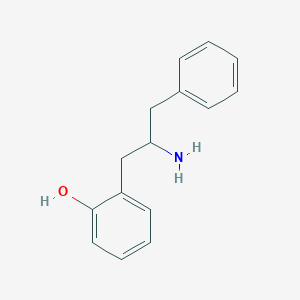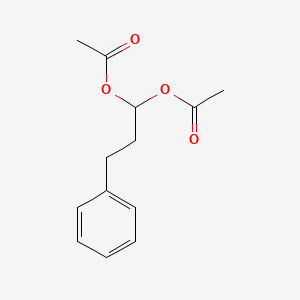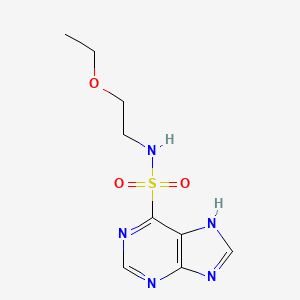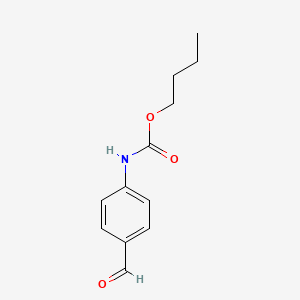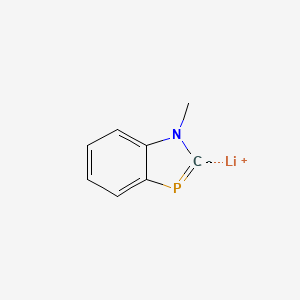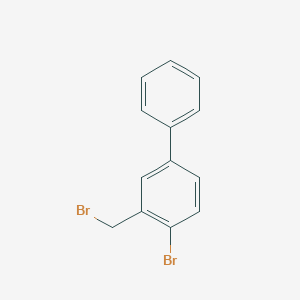
4-Bromo-3-(bromomethyl)-1,1'-biphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-3-(bromomethyl)-1,1’-biphenyl is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of two bromine atoms attached to the biphenyl structure, one at the 4-position and the other as a bromomethyl group at the 3-position. It is used in various chemical reactions and has applications in scientific research and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-(bromomethyl)-1,1’-biphenyl typically involves the bromination of 3-methylbiphenyl. The process can be carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is usually conducted in a solvent like carbon tetrachloride or chloroform at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvent, temperature, and reaction time are critical factors in the industrial synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-3-(bromomethyl)-1,1’-biphenyl undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The bromomethyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The compound can be reduced to form biphenyl derivatives with different functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide, potassium thiolate, or sodium alkoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether or alcohol solvents.
Major Products Formed
Substitution: Formation of biphenyl derivatives with various functional groups.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of biphenyl derivatives with reduced functional groups.
Wissenschaftliche Forschungsanwendungen
4-Bromo-3-(bromomethyl)-1,1’-biphenyl is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex organic molecules.
Biology: In the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Medicine: Potential use in the development of pharmaceutical compounds and drug discovery.
Industry: Used in the production of specialty chemicals, polymers, and materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-Bromo-3-(bromomethyl)-1,1’-biphenyl involves its interaction with various molecular targets and pathways. The bromine atoms and the biphenyl structure allow it to participate in electrophilic aromatic substitution reactions, radical reactions, and nucleophilic substitution reactions. The compound can act as an electrophile or a nucleophile, depending on the reaction conditions and the nature of the reactants .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromo-3-methylbiphenyl: Lacks the additional bromine atom in the bromomethyl group.
3-Bromo-4-methylbiphenyl: Has a different substitution pattern on the biphenyl ring.
4-Bromo-3-(chloromethyl)-1,1’-biphenyl: Contains a chlorine atom instead of a bromine atom in the methyl group.
Uniqueness
4-Bromo-3-(bromomethyl)-1,1’-biphenyl is unique due to the presence of two bromine atoms in specific positions on the biphenyl structure. This unique substitution pattern allows it to participate in a wide range of chemical reactions and makes it a valuable compound in synthetic chemistry and industrial applications .
Eigenschaften
CAS-Nummer |
83169-82-8 |
|---|---|
Molekularformel |
C13H10Br2 |
Molekulargewicht |
326.03 g/mol |
IUPAC-Name |
1-bromo-2-(bromomethyl)-4-phenylbenzene |
InChI |
InChI=1S/C13H10Br2/c14-9-12-8-11(6-7-13(12)15)10-4-2-1-3-5-10/h1-8H,9H2 |
InChI-Schlüssel |
ZAGSEQXFRLKELG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC(=C(C=C2)Br)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


